molecular formula C15H12O3 B218965 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid CAS No. 117346-20-0

12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid

Cat. No. B218965
CAS RN: 117346-20-0
M. Wt: 322.5 g/mol
InChI Key: RFAKHEWADWLSJX-ZIQRGBBDSA-N
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Description

12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (12R-HETE) is a bioactive lipid mediator that is produced from arachidonic acid by the action of lipoxygenase enzymes. It is known to be involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.

Scientific Research Applications

Enzymatic Activity and Metabolism

  • The enzyme Dipodascopsis uninucleata UOFS Y 128 can convert fatty acids with a 5Z,8Z-diene system into 3-hydroxy-all-Z-eicosapolyenoic acids, including metabolites related to 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (Venter et al., 1997).

  • Prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase can oxygenate 5,8,11-eicosatrienoic acid, leading to the formation of metabolites such as (11R)-hydroxy-5,8,12-eicosatrienoic acid and others, highlighting the complex biochemical pathways involving eicosatrienoic acids (Oliw et al., 1993).

Analytical Chemistry and Method Development

  • A study developed an LC-MS/MS method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids, including metabolites related to 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid, which is crucial for assessing endothelial function (Duflot et al., 2017).

Biochemical Synthesis

  • The synthesis of 10,11-Dihydro-12-oxo-LTB(4), which is a biochemical intermediate in the LTB(4) reductase pathway, has been reported. This pathway could be relevant to the metabolism of compounds like 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (Khanapure et al., 1997).

Metabolism in Specific Tissues

  • The metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid in corneal tissues, forming novel metabolites, suggests the importance of such compounds in ocular physiology (Nishimura et al., 1991).

  • Similarly, kidney and liver peroxisomes metabolize 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid, indicating the broader physiological role of such hydroxylated fatty acids in various organs (Wigren et al., 1993).

Role in Biological Processes

  • 12(R)-Hydroxy-5,8,14-eicosatrienoic acid has been shown to regulate vascular endothelial growth factor expression and angiogenesis in microvessel endothelial cells, highlighting its importance in angiogenesis and tissue repair processes (Mezentsev et al., 2002).

  • Furthermore, 12(R)-Hydroxyeicosatrienoic acid can activate nuclear factor kappa B and oncogene expression in microvessel endothelial cells, which is indicative of its role in inflammatory responses and angiogenesis (Laniado-Schwartzman et al., 1994).

properties

IUPAC Name

(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAKHEWADWLSJX-ZIQRGBBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid

CAS RN

117346-20-0
Record name 12-Hydroxy-5,8,14-eicosatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid
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Q & A

Q1: What is the significance of 12(R)-HETE in the context of contact lens wear?

A1: Research indicates that 12(R)-HETE, a cytochrome P-450 arachidonate metabolite, plays a potential role in contact lens-induced corneal complications. [, ] This compound is endogenously produced in the corneal epithelium and its formation is significantly increased under hypoxic conditions, such as those induced by contact lens wear. [, ] Studies suggest that 12(R)-HETE may contribute to corneal swelling and potentially impact corneal endothelial morphology. [, ]

Q2: How does prolonged contact lens wear affect the formation of 12(R)-HETE and what are the potential consequences?

A2: Prolonged contact lens wear can lead to a substantial increase in 12(R)-HETE formation in the cornea. [, ] For instance, one study observed a 21-fold increase in 12(R)-HETE after just 4 hours of contact lens wear. [, ] This increase was associated with corneal thickening. Furthermore, extended contact lens wear (144 hours) resulted in a 23-fold increase in a related metabolite, 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-DH-HETE), and was linked to conjunctival inflammation and corneal neovascularization. [, ] These findings suggest a potential connection between the increased production of these metabolites and the development of contact lens-related complications.

  1. Induction of Corneol Epithelial Cytochrome P-450 Arochidonote Metabolism by Contact Lens Wear.
  2. Induction of corneal epithelial cytochrome P-450 arachidonate metabolism by contact lens wear.

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